2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-15-4-2-3-5-16(15)24-12-17(21)19-13-10-18-20(11-13)14-6-8-23-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHIRACBTUVXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 1-(oxan-4-yl)-1H-pyrazole in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is CHNO with a molecular weight of approximately 345.37 g/mol. The structure features a methoxyphenoxy group linked to a pyrazole derivative, which may contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole compounds, including this compound, can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Compounds with phenolic and pyrazole groups have been reported to exhibit antifungal and antibacterial properties, which could be further explored for developing new antimicrobial agents .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The incorporation of specific functional groups may enhance these effects, making this compound a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of pyrazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural features and properties of 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide with analogous compounds from the literature:
Key Observations :
- Heterocyclic Core: The target compound’s pyrazole ring contrasts with thiadiazole cores in compounds 5k and 5l, which may alter electronic properties and bioavailability.
- Substituent Effects : The oxan-4-yl group in the target compound and ’s sulfamoyl derivative introduces conformational rigidity compared to simpler alkyl/aryl substituents (e.g., methylthio in 5k).
- Physicochemical Data : Thiadiazole analogues (5k, 5l) exhibit moderate yields (68–72%) and melting points (135–140°C), suggesting stable crystalline forms. Data for the target compound are unavailable but could be inferred to lie within this range.
Biological Activity
2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on various studies that highlight its pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The compound's structure allows it to interact effectively with COX enzymes, potentially reducing inflammation in various models .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays. Notably, the DPPH radical scavenging assay showed that the compound effectively neutralizes free radicals, indicating strong antioxidant properties. This activity is essential for protecting cells from oxidative stress-related damage .
Anticancer Activity
In vitro studies have revealed that this compound possesses notable anticancer activity. It was found to inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for cancer therapy .
Study 1: Erythrocyte Protection Against Toxicity
In a study assessing the protective effects of pyrazole compounds on erythrocytes exposed to toxic agents, it was found that treatment with this compound significantly reduced the percentage of altered erythrocytes compared to control groups. This suggests a protective role against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Toxic Exposure | 40.3 ± 4.87 |
| Compound Treatment | 12 ± 1.03 |
Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies performed on similar compounds indicated that structural features such as methoxy and phenoxy groups enhance biological activity, particularly as COX inhibitors and antioxidants. This analysis supports the potential efficacy of this compound in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
